1-Palmitoylglycerone 3-phosphate
Description
Properties
CAS No. |
17378-38-0 |
|---|---|
Molecular Formula |
C19H37O7P |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2-oxo-3-phosphonooxypropyl) hexadecanoate |
InChI |
InChI=1S/C19H37O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24/h2-17H2,1H3,(H2,22,23,24) |
InChI Key |
MLWXSIMRTQAWHY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)(O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)(O)O |
Other CAS No. |
17378-38-0 |
Synonyms |
hexadecanoyl dihydroxyacetone phosphate palmitoyl dihydroxyacetone phosphate palmitoyl glycerone phosphate |
Origin of Product |
United States |
Biosynthesis of 1 Palmitoylglycerone 3 Phosphate
The Acyl Dihydroxyacetone Phosphate (B84403) (DHAP) Pathway as the Primary Route
The formation of 1-Palmitoylglycerone 3-phosphate is predominantly achieved through the acyl dihydroxyacetone phosphate (DHAP) pathway. This metabolic sequence serves as a crucial starting point for the synthesis of ether-linked phospholipids (B1166683), known as plasmalogens, which are abundant in various tissues, particularly in the nervous system. genecards.orgnih.gov The initial and rate-limiting step in this pathway is the acylation of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, to produce 1-acyldihydroxyacetone phosphate. genecards.org When the acyl group is palmitoyl, the resulting product is 1-Palmitoylglycerone 3-phosphate.
Enzymatic Acylation of Dihydroxyacetone Phosphate (DHAP)
The cornerstone reaction in the biosynthesis of 1-Palmitoylglycerone 3-phosphate is the enzymatic transfer of a fatty acyl group from an acyl-Coenzyme A (acyl-CoA) donor to the sn-1 position of DHAP. This reaction is catalyzed by the enzyme Dihydroxyacetonephosphate Acyltransferase (DHAPAT), also known as Glyceronephosphate O-Acyltransferase (GNPAT). genecards.orgnih.gov This enzymatic step is essential for initiating the synthesis of all ether lipids in the body. nih.gov The reaction commits DHAP to the glycerolipid synthesis pathway, specifically diverting it towards the formation of ether phospholipids.
Characterization of Dihydroxyacetonephosphate Acyltransferase (DHAPAT/GNPAT)
DHAPAT (EC 2.3.1.42) is the key enzyme responsible for the synthesis of 1-Palmitoylglycerone 3-phosphate. genecards.orgnih.gov It is a member of the glycerophospholipid acyltransferase family and its activity is fundamental for the production of plasmalogens. nih.gov Mutations that lead to a deficiency in this enzyme can cause severe genetic disorders, highlighting its critical role in lipid metabolism. nih.gov
DHAPAT exhibits specificity for its substrates, DHAP and a range of long-chain fatty acyl-CoAs. While it can utilize various acyl-CoAs, there is a preference for saturated and monounsaturated fatty acyl chains of 16 to 18 carbons. Palmitoyl-CoA is a primary substrate for this enzyme, leading to the direct formation of 1-Palmitoylglycerone 3-phosphate. The kinetic parameters of DHAPAT have been studied in various organisms. For instance, in Saccharomyces cerevisiae, the enzyme exhibits specific kinetic properties for its substrate DHAP.
| Organism | Substrate | Km | Vmax |
|---|---|---|---|
| Saccharomyces cerevisiae | DHAP | 1.27 mM | 5.9 nmol/min/mg of protein |
This table presents the kinetic parameters of DHAPAT for its substrate DHAP in yeast.
DHAPAT is exclusively localized within peroxisomes, specifically associated with the luminal side of the peroxisomal membrane. nih.gov This subcellular confinement underscores the central role of peroxisomes in the initiation of ether lipid biosynthesis. The import of DHAPAT into the peroxisome is directed by a C-terminal type 1 peroxisomal targeting signal (PTS1). nih.gov This signal is a short amino acid sequence at the carboxyl terminus of the protein that is recognized by the peroxisomal import machinery. nih.gov The prototypic PTS1 sequence is a tripeptide, often Ser-Lys-Leu or a variation thereof, which is essential for the correct trafficking of the enzyme to its site of action.
Inside the peroxisome, DHAPAT functions in close partnership with another key enzyme of the ether lipid synthesis pathway, Alkylglycerone Phosphate Synthase (AGPS). AGPS catalyzes the subsequent step, converting the newly synthesized 1-acyldihydroxyacetone phosphate into 1-alkyl-dihydroxyacetone phosphate. Evidence suggests that DHAPAT and AGPS form a functional complex on the luminal surface of the peroxisomal membrane. The activity of DHAPAT is thought to be dependent on the presence of AGPS, indicating a tightly regulated enzymatic machinery. This interaction is proposed to facilitate substrate channeling, where the product of the DHAPAT reaction is efficiently passed on to AGPS, ensuring the smooth progression of the biosynthetic pathway.
Role of Fatty Acyl-Coenzyme A Donors
The synthesis of 1-Palmitoylglycerone 3-phosphate is critically dependent on the availability of a specific fatty acyl-CoA donor, namely palmitoyl-CoA. Fatty acyl-CoAs are activated forms of fatty acids, and their synthesis is a prerequisite for their participation in metabolic pathways, including glycerolipid synthesis. Palmitoyl-CoA synthetase is one of the enzymes responsible for the activation of palmitic acid to palmitoyl-CoA. The availability and specificity of the acyl-CoA donor pool are determining factors for the species of 1-acyldihydroxyacetone phosphate synthesized. In the context of this article, the presence of palmitoyl-CoA as the acyl donor directly leads to the formation of 1-Palmitoylglycerone 3-phosphate by DHAPAT.
Interrelationships with the Glycerol-3-Phosphate (G3P) Acylation Pathway
While the DHAP pathway is essential for ether lipid synthesis, the majority of glycerolipids are synthesized via the glycerol-3-phosphate (G3P) pathway. Both pathways are crucial for the de novo synthesis of phosphatidic acid, a central precursor for all glycerolipids. aocs.org The G3P pathway begins with the acylation of glycerol-3-phosphate by glycerol-3-phosphate acyltransferase (GPAT) to form lysophosphatidic acid (LPA). aocs.org
The DHAP pathway provides an alternative route to LPA. Following its synthesis, 1-palmitoylglycerone 3-phosphate is reduced by the enzyme acyl/alkyl DHAP reductase, which converts the ketone group at the sn-2 position to a hydroxyl group, thereby forming 1-palmitoyl-sn-glycerol-3-phosphate, a form of LPA. researchgate.net This demonstrates that while the two pathways begin with different precursors and initial enzymes, they can converge at the formation of LPA, which is then further acylated to produce phosphatidic acid.
Comparative Analysis of DHAPAT and Glycerol-3-Phosphate Acyltransferase (GPAT) Activities
The initial enzymes of the DHAP and G3P pathways, DHAPAT and GPAT respectively, exhibit several distinct characteristics that dictate their specific roles in lipid metabolism.
Cellular Location: A primary distinction is their subcellular localization. DHAPAT activity is exclusively found in peroxisomes. nih.govnih.gov In contrast, GPAT enzymes are located in the mitochondrial outer membrane (GPAT1 and GPAT2) and the endoplasmic reticulum (GPAT3 and GPAT4). aocs.orgebi.ac.uk This compartmentalization suggests that the lysophosphatidic acid produced by the DHAP pathway in peroxisomes must be transported to the endoplasmic reticulum for subsequent steps in glycerolipid synthesis. aocs.org
Substrate and Pathway Specificity: DHAPAT specifically acylates dihydroxyacetone phosphate, initiating the pathway obligatory for the synthesis of ether lipids. nih.gov GPAT, on the other hand, acylates glycerol-3-phosphate and is considered the rate-limiting step for the synthesis of the bulk of non-ether glycerolipids, including triacylglycerols. nih.govmdpi.com
Biochemical Properties: The properties of these enzymes also differ. For instance, in rat liver, mitochondrial GPAT is insensitive to the sulfhydryl-blocking agent N-ethylmaleimide (NEM), whereas microsomal GPAT is NEM-sensitive. nih.gov DHAPAT activity can be stimulated by NEM in certain fractions. nih.gov Furthermore, the pH optima for the two enzymes differ, with GPAT favoring a more acidic environment (pH 6.5) compared to DHAPAT (pH 7.4) in some organisms. nih.gov
| Characteristic | DHAPAT (GNPAT) | GPAT |
|---|---|---|
| Pathway | Dihydroxyacetone Phosphate (DHAP) Pathway | Glycerol-3-Phosphate (G3P) Pathway |
| Primary Substrate | Dihydroxyacetone Phosphate (DHAP) | sn-Glycerol 3-Phosphate (G3P) |
| Initial Product | 1-Acyl-DHAP (e.g., 1-Palmitoylglycerone 3-phosphate) | 1-Acyl-sn-glycerol 3-phosphate (Lysophosphatidic Acid) |
| Primary Cellular Location | Peroxisomes | Mitochondria and Endoplasmic Reticulum |
| Key Metabolic Role | Initiates ether lipid (plasmalogen) biosynthesis | Rate-limiting step for triacylglycerol and most glycerophospholipid biosynthesis |
| NEM Sensitivity | Variable (can be stimulated) | Mitochondrial isoforms are resistant; Microsomal isoforms are sensitive |
Contribution of Dihydroxyacetone Phosphate Generated by Glycerol-3-Phosphate Dehydrogenase (GPDH)
The substrate for 1-palmitoylglycerone 3-phosphate synthesis, DHAP, is an intermediate of glycolysis. wikipedia.org However, its availability is not solely dependent on the glycolytic flux. The enzyme glycerol-3-phosphate dehydrogenase (GPDH) provides a crucial link between the G3P and DHAP pools by catalyzing the reversible redox conversion of DHAP to G3P. creative-enzymes.comwikipedia.org
This reversible reaction means that GPDH can function in either direction depending on the metabolic state of the cell and the ratio of NAD+/NADH. creative-enzymes.comtaylorandfrancis.com The mitochondrial isoform (GPD2) typically oxidizes G3P to DHAP, while the cytosolic isoform (GPD1) often reduces DHAP to G3P. wikipedia.orgreactome.org By catalyzing the conversion of G3P back to DHAP, GPDH can directly supply the substrate needed by DHAPAT within the peroxisomes. researchgate.net This is particularly significant as it connects the G3P pool directly to the entry point of the ether lipid synthesis pathway, ensuring a steady supply of DHAP for the production of 1-palmitoylglycerone 3-phosphate and its downstream products. taylorandfrancis.com
Cellular and Physiological Roles of 1 Palmitoylglycerone 3 Phosphate Metabolism
Regulation of Cellular Lipid Homeostasis
The metabolism of 1-palmitoylglycerone 3-phosphate is intrinsically linked to the maintenance of cellular lipid balance. It serves as a key precursor in the acyl-dihydroxyacetone phosphate (B84403) pathway, an alternative route to the glycerol-3-phosphate pathway for the synthesis of glycerolipids. nih.gov This pathway is particularly significant in certain cell types and metabolic conditions. nih.gov
Impact on Lipid Droplet Dynamics and Biogenesis
Lipid droplets are dynamic organelles essential for the storage of neutral lipids, primarily triacylglycerols and sterol esters. The biogenesis of these organelles is a multi-step process that begins at the endoplasmic reticulum (ER). nih.govresearchgate.net The synthesis of triacylglycerols, the main component of lipid droplets, heavily relies on the availability of precursor molecules, including those derived from 1-palmitoylglycerone 3-phosphate.
The acyl-dihydroxyacetone phosphate pathway, which utilizes 1-palmitoylglycerone 3-phosphate, contributes to the pool of lysophosphatidic acid and subsequently diacylglycerol, the immediate precursor for triacylglycerol synthesis. nih.govnih.gov Research has shown that the enzymes involved in the acyl-dihydroxyacetone phosphate pathway are crucial for glycerolipid synthesis. nih.gov The activity of these enzymes can influence the rate of triacylglycerol formation and, consequently, the size and number of lipid droplets within a cell. nih.gov
Table 1: Key Enzymes in the Acyl-Dihydroxyacetone Phosphate Pathway
| Enzyme | Function | Cellular Location |
| Dihydroxyacetone phosphate acyltransferase (DHAPAT) | Acylates dihydroxyacetone phosphate to form acyl-dihydroxyacetone phosphate (e.g., 1-palmitoylglycerone 3-phosphate). | Peroxisomes, Endoplasmic Reticulum |
| Acyl/alkyl-dihydroxyacetone phosphate reductase | Reduces acyl-dihydroxyacetone phosphate to form 1-acyl-sn-glycerol-3-phosphate. | Peroxisomes, Endoplasmic Reticulum |
The regulation of these enzymatic steps is critical for controlling the flux of substrates towards lipid storage. For instance, the relative activities of dihydroxyacetone phosphate acyltransferase and glycerol-3-phosphate acyltransferase can determine the predominant pathway for glycerolipid synthesis in a given cell type. nih.gov
Maintenance of Membrane Lipid Composition and Integrity
Beyond its role in energy storage, 1-palmitoylglycerone 3-phosphate is a precursor for the synthesis of various phospholipids (B1166683) that are essential components of cellular membranes. medchemexpress.com Phospholipids derived from this pathway, such as phosphatidylethanolamine (B1630911) and phosphatidylcholine, are crucial for maintaining the structural integrity, fluidity, and function of cellular membranes, including the plasma membrane and the membranes of various organelles.
The acyl-dihydroxyacetone phosphate pathway is particularly important for the synthesis of ether lipids, a class of phospholipids where one of the fatty acids is attached by an ether bond instead of an ester bond. wikipedia.org Ether lipids are important constituents of certain cell membranes and are involved in protecting cells against oxidative stress and in signaling pathways. The initial step in ether lipid synthesis is the formation of alkyl-dihydroxyacetone phosphate from acyl-dihydroxyacetone phosphate, highlighting the central role of 1-palmitoylglycerone 3-phosphate in this process. acs.org
Specific Functions in Peroxisomal Biogenesis and Maintenance
Peroxisomes are versatile organelles involved in a variety of metabolic processes, including fatty acid oxidation and the synthesis of ether lipids. nih.gov The biogenesis of peroxisomes is a complex process that involves the formation of new peroxisomes from the ER and the growth and division of existing ones. nih.govembopress.org
The synthesis of ether lipids, which is initiated in peroxisomes, is critical for the formation and stability of the peroxisomal membrane. nih.gov Dihydroxyacetone phosphate acyltransferase (DHAPAT), the enzyme that produces 1-palmitoylglycerone 3-phosphate, is localized to peroxisomes. nih.gov This localization underscores the importance of the acyl-dihydroxyacetone phosphate pathway in providing the necessary building blocks for peroxisomal membrane lipids. Defects in the enzymes of this pathway can lead to severe peroxisomal disorders. nih.gov
Contribution to Organelle Crosstalk (e.g., Peroxisome-ER Interactions)
The seamless functioning of a cell relies on the coordinated communication and exchange of molecules between its various organelles. Membrane contact sites are specialized regions where the membranes of two organelles come into close apposition, facilitating this crosstalk. nih.gov
Tissue and Cell-Specific Metabolic Contributions
The metabolic pathways involving 1-palmitoylglycerone 3-phosphate exhibit tissue and cell-specific differences, reflecting the specialized functions of different cell types.
Pancreatic β-cell Metabolism and Insulin (B600854) Secretion Regulation
Pancreatic β-cells play a central role in glucose homeostasis by secreting insulin in response to elevated blood glucose levels. The metabolism of glucose and lipids within the β-cell is tightly coupled to insulin secretion. nih.gov
Glycerol-3-phosphate, a product of glycolysis, is a key signaling molecule in glucose-stimulated insulin secretion. It can be esterified with fatty acyl-CoAs to form lysophosphatidic acid and subsequently other lipid signaling molecules in a process known as the glycerolipid/free fatty acid cycle. nih.gov The acyl-dihydroxyacetone phosphate pathway, starting with the formation of 1-palmitoylglycerone 3-phosphate, represents an alternative route for the generation of these lipid signaling molecules. nih.gov
The balance between the glycerol-3-phosphate and acyl-dihydroxyacetone phosphate pathways can influence the production of diacylglycerol and other lipid messengers that are known to modulate the exocytosis of insulin granules. nih.gov Furthermore, the metabolism of glycerol (B35011), which can be derived from the breakdown of glycerolipids, has been shown to impact insulin secretion. nih.govresearchgate.net While the direct role of 1-palmitoylglycerone 3-phosphate in β-cell function is an area of ongoing research, its position as a key intermediate in glycerolipid synthesis suggests a significant contribution to the intricate network of metabolic signals that regulate insulin secretion. nih.gov
Hepatic Lipid Metabolism and Energy Balance
Phosphatidic acid stands at a critical metabolic crossroads, serving as the precursor for the synthesis of both triacylglycerols (TAG), the primary form of energy storage, and various phospholipids that are essential components of cellular membranes. mdpi.com The flux through this pathway is therefore integral to maintaining hepatic lipid homeostasis. In the fed state, when glucose is abundant, the increased availability of DHAP can drive the synthesis of PA and subsequently TAG for storage in lipid droplets or for secretion as very low-density lipoprotein (VLDL) particles. nih.gov
The regulation of this pathway is vital for metabolic health. Glycerol-3-phosphate (Gro3P), the substrate for the parallel pathway, is at the intersection of glycolysis, glycerolipid synthesis, and energy metabolism. nih.govfrontiersin.org The availability of Gro3P and the enzymes that metabolize it, such as glycerol-3-phosphate acyltransferase (GPAT), are critical control points. researchgate.net The availability of Gro3P is a rate-limiting factor for the synthesis and secretion of triglycerides by the liver. nih.gov Disturbances in these interconnected pathways can disrupt the delicate balance between lipogenesis and lipolysis, contributing to conditions like non-alcoholic fatty liver disease (NAFLD). mdpi.comnih.gov For instance, the enzyme glycerol-3-phosphate phosphatase (G3PP) can hydrolyze Gro3P to glycerol, acting as a "glycerol shunt" to prevent excessive lipid accumulation under hyperglycemic conditions. nih.gov This highlights the importance of tightly controlling the levels of precursors for PA synthesis to maintain hepatic energy balance. researchgate.net
Table 1: Key Enzymes in Hepatic 1-Palmitoylglycerone 3-phosphate Metabolism
| Enzyme | Gene | Substrate(s) | Product | Cellular Location | Function in Pathway |
|---|---|---|---|---|---|
| Dihydroxyacetone phosphate acyltransferase (DHAPAT) | GNPAT | Dihydroxyacetone phosphate, Acyl-CoA | Acyl-dihydroxyacetone phosphate | Peroxisomes | Catalyzes the initial acylation step of the pathway. |
| Acyl/alkyl dihydroxyacetone phosphate reductase (ADHAPR) | DHRS7B | 1-Acyl-dihydroxyacetone phosphate, NADPH | 1-Acyl-sn-glycerol-3-phosphate, NADP+ | Peroxisomes, Endoplasmic Reticulum | Reduces the ketone group to a hydroxyl group, forming lysophosphatidic acid. nih.govmed-life.ca |
| 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT/LPAAT) | AGPAT1/2 | 1-Acyl-sn-glycerol-3-phosphate, Acyl-CoA | 1,2-Diacyl-sn-glycerol-3-phosphate (Phosphatidic Acid) | Endoplasmic Reticulum | Catalyzes the second acylation, forming the central lipid precursor, phosphatidic acid. |
| Glycerol-3-phosphate phosphatase (G3PP) | PGP | Glycerol-3-phosphate | Glycerol, Phosphate | Cytosol/Mitochondria | Regulates the level of the precursor for the parallel glycerolipid synthesis pathway. nih.govnih.gov |
Roles in Yeast Glycerolipid Metabolism
In the budding yeast Saccharomyces cerevisiae, a widely used model organism for studying eukaryotic lipid metabolism, 1-palmitoylglycerone 3-phosphate is a recognized intermediate in glycerolipid biosynthesis. ymdb.ca Similar to the mammalian pathway, yeast can synthesize glycerolipids starting from either dihydroxyacetone phosphate (DHAP) or glycerol-3-phosphate (G3P). nih.gov The enzyme acyl-coenzyme A:dihydroxyacetone-phosphate O-acyltransferase catalyzes the formation of acyl-DHAP. nih.gov However, research suggests that the glycerol-3-phosphate acyltransferase (GPAT) and DHAP acyltransferase activities may be dual functions of the same enzyme in yeast. nih.gov
Once formed, the pathway converges at the level of phosphatidic acid (PA), which is a crucial precursor for the synthesis of all major phospholipids—such as phosphatidylinositol (PI), phosphatidylserine (B164497) (PS), phosphatidylethanolamine (PE), and phosphatidylcholine (PC)—as well as the neutral storage lipid triacylglycerol (TAG). nih.gov The regulation of PA levels is critical, as it also functions as a signaling molecule that controls the transcription of genes involved in phospholipid synthesis. nih.gov
Yeast possesses two homologous glycerol-3-phosphate dehydrogenases, Gpd1 and Gpd2, which catalyze the reduction of DHAP to G3P, the first step in the main glycerol production pathway. nih.gov Furthermore, yeast has two main glycerol-3-phosphate acyltransferases, Gat1p and Gat2p, which are microsomal phosphoproteins that catalyze the initial, rate-limiting step of glycerolipid synthesis. nih.govnih.gov These enzymes show differential contributions to lipid synthesis, indicating a partitioning of the metabolic pathways at this very first step. nih.gov For example, studies on yeast mutants suggest that Gat2p is the primary supplier of diacylglycerol (DAG) used for TAG synthesis. nih.gov
The production of glycerol and its phosphorylated intermediates is also essential for yeast to adapt to various environmental stresses, such as high osmolarity and anaerobic conditions. nih.gov The genes encoding the glycerol 3-phosphatases (Gpp1p and Gpp2p), which dephosphorylate G3P to glycerol, are induced under hyperosmotic stress. nih.gov Mutants lacking these genes accumulate high levels of G3P, demonstrating the critical role of this metabolic node in maintaining cellular homeostasis. nih.gov Engineering this pathway, for instance by deleting GPP1 and GPP2 while overexpressing GPD1, can lead to significant intracellular accumulation of L-glycerol-3-phosphate. researchgate.net
Table 2: Key Enzymes and Genes in Yeast Glycerolipid Metabolism
| Enzyme/Protein | Gene | Function/Role | Regulation/Localization |
|---|---|---|---|
| Glycerol-3-phosphate dehydrogenase | GPD1, GPD2 | Catalyzes NADH-dependent reduction of DHAP to glycerol-3-phosphate. nih.gov | Gpd1 is regulated by hyperosmotic stress; Gpd2 is regulated by glucose limitation. Both are regulated by phosphorylation. nih.gov |
| Glycerol-3-phosphate acyltransferase | GAT1 (GPT2), GAT2 (SCT1) | Catalyzes the acylation of glycerol-3-phosphate to lysophosphatidic acid. nih.gov | Localized to the endoplasmic reticulum. nih.gov Show differential contributions to phospholipid and triacylglycerol synthesis. nih.gov |
| Dihydroxyacetone phosphate acyltransferase | GAT1? | May be a dual function of the GAT1-encoded enzyme, acylating DHAP. nih.gov | Activity is competitively inhibited by glycerol-3-phosphate. nih.gov |
| Glycerol-3-phosphatase | GPP1 (RHR2), GPP2 (HOR2) | Dephosphorylates glycerol-3-phosphate to glycerol. nih.gov | Expression is induced by hyperosmotic stress. Essential for glycerol biosynthesis. nih.gov |
Regulatory Mechanisms of 1 Palmitoylglycerone 3 Phosphate Metabolism
Enzymatic Activity Regulation
The primary enzymes responsible for the metabolism of 1-palmitoylglycerone 3-phosphate are Dihydroxyacetone phosphate (B84403) acyltransferase (DHAPAT), which synthesizes it, and Acyl/Alkyl Dihydroxyacetone Phosphate Reductase (ADHAPR), which reduces it. The activities of these enzymes are modulated by several short-term mechanisms.
Allosteric regulation involves the binding of a molecule to a site on the enzyme other than the active site, causing a conformational change that alters the enzyme's activity. wikipedia.orglibretexts.org This allows for rapid control of metabolic pathways in response to changes in the cellular environment. While specific allosteric regulators of DHAPAT and ADHAPR are not extensively characterized, it is a common regulatory mechanism for metabolic enzymes. nih.govnumberanalytics.combyjus.com For instance, feedback inhibition by downstream products or activation by upstream substrates are common motifs in allosteric regulation. wikipedia.org
Post-translational modifications (PTMs) are covalent alterations to proteins after their synthesis, which can dramatically affect their activity, localization, and stability. wikipedia.orgnih.govthermofisher.comnih.govnih.govyoutube.comyoutube.com Common PTMs include phosphorylation, acetylation, ubiquitination, and glycosylation. wikipedia.orgthermofisher.comnih.gov Phosphorylation, in particular, is a widespread mechanism for regulating enzyme activity in response to signaling cascades. wikipedia.org While direct evidence for the post-translational modification of DHAPAT and ADHAPR is emerging, the activity of related enzymes in lipid metabolism is known to be regulated by such modifications, suggesting that DHAPAT and ADHAPR may also be subject to this form of control.
The rate of 1-palmitoylglycerone 3-phosphate synthesis is highly dependent on the availability of its substrates: dihydroxyacetone phosphate (DHAP) and palmitoyl-CoA. DHAP is an intermediate of glycolysis, linking carbohydrate metabolism to lipid synthesis. Therefore, conditions that increase glycolytic flux, such as high glucose levels, can increase the supply of DHAP and promote the synthesis of 1-palmitoylglycerone 3-phosphate.
Transcriptional and Epigenetic Regulation of Enzymes Involved in Its Metabolism
Long-term regulation of 1-palmitoylglycerone 3-phosphate metabolism is achieved through the control of the expression of the genes encoding DHAPAT, ADHAPR, and other related enzymes. This transcriptional regulation is orchestrated by key transcription factors that respond to hormonal and nutritional signals.
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of lipogenesis. nih.govnih.gov It activates the expression of a suite of genes involved in fatty acid and triglyceride synthesis. mdpi.comscienceopen.com Insulin (B600854) is a potent activator of SREBP-1c expression and processing, thereby promoting the conversion of excess carbohydrates into fatty acids and triglycerides for storage. researchgate.net
By increasing the expression of genes for fatty acid synthesis, SREBP-1c indirectly boosts the supply of palmitoyl-CoA, a key substrate for DHAPAT. While direct regulation of the DHAPAT and ADHAPR genes by SREBP-1c is an area of ongoing research, its broad control over the lipogenic program suggests an important role in providing the necessary building blocks for 1-palmitoylglycerone 3-phosphate synthesis. mdpi.com Furthermore, SREBP-1c has been shown to regulate a wide array of genes involved in various cellular functions, indicating its central role in metabolic control. scienceopen.commdpi.com
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as lipid sensors, regulating the expression of genes involved in lipid metabolism and energy homeostasis. nih.govnih.govmdpi.comresearchgate.net The three main isoforms are PPARα, PPARβ/δ, and PPARγ.
PPARγ is highly expressed in adipose tissue and is a master regulator of adipogenesis, the process of fat cell differentiation. nih.govnih.govyoutube.com It promotes the storage of lipids by upregulating genes involved in fatty acid uptake and esterification. Given that 1-palmitoylglycerone 3-phosphate is a precursor for glycerolipids, it is plausible that PPARγ influences the expression of DHAPAT and ADHAPR as part of its broader program to enhance lipid storage. The activity of PPARs themselves can be modulated by post-translational modifications, adding another layer of regulatory complexity. mdpi.com
The synthesis of 1-palmitoylglycerone 3-phosphate is an anabolic process that consumes energy and building blocks. Therefore, it is tightly regulated by the cell's energetic state and nutrient availability. smartsociety.orgnih.govnih.govrepec.org Key nutrient-sensing pathways, such as those involving mTOR (mammalian target of rapamycin) and AMPK (AMP-activated protein kinase), play a crucial role in this regulation.
Inter-organelle Communication and Regulatory Networks
The metabolism of 1-Palmitoylglycerone 3-phosphate, a key lysophosphatidic acid (LPA), is intricately woven into the fabric of cellular communication, relying on a sophisticated network of interactions between various organelles. This communication is essential for maintaining cellular homeostasis and orchestrating complex signaling pathways. The primary hubs for the synthesis and subsequent trafficking of this signaling lipid are the endoplasmic reticulum (ER) and mitochondria, which engage in dynamic crosstalk to regulate its production and distribution.
The synthesis of 1-Palmitoylglycerone 3-phosphate is initiated by the acylation of glycerol-3-phosphate, a reaction catalyzed by glycerol-3-phosphate acyltransferases (GPATs). nih.gov These enzymes are strategically located in both the mitochondrial outer membrane (GPAT1 and GPAT2) and the ER membrane (GPAT3 and GPAT4), highlighting the central role of these two organelles in its biogenesis. nih.gov This dual localization necessitates a coordinated interplay between the ER and mitochondria to manage the flux of precursors and the newly synthesized lipid.
The regulatory networks governing the metabolism of 1-Palmitoylglycerone 3-phosphate are multi-layered. At the transcriptional level, the expression of GPAT isoforms is tightly controlled by various transcription factors. For example, the expression of GPAT1 is regulated by the sterol regulatory element-binding protein-1c (SREBP-1c), a key player in lipid homeostasis. nih.govnih.gov In contrast, peroxisome proliferator-activated receptor γ (PPARγ) has been shown to increase the mRNA expression of GPAT3. nih.gov These regulatory mechanisms allow the cell to adjust the synthesis of 1-Palmitoylglycerone 3-phosphate in response to metabolic cues.
Once synthesized, 1-Palmitoylglycerone 3-phosphate can act as a signaling molecule by activating a family of G protein-coupled receptors (GPCRs) known as LPA receptors (LPAR1-6). nih.govwikipedia.org This signaling can influence a wide array of cellular processes, including proliferation, survival, and migration. nih.govnih.gov The degradation of 1-Palmitoylglycerone 3-phosphate is primarily carried out by lysophosphatidic acid phosphatases (LPAPs), which hydrolyze it to monoacylglycerol and a free phosphate group. wikipedia.orgnih.gov The activity of these enzymes is crucial for terminating LPA signaling and maintaining appropriate cellular levels of this bioactive lipid. wikipedia.org
The intricate communication between organelles and the complex regulatory networks governing the synthesis, transport, and degradation of 1-Palmitoylglycerone 3-phosphate underscore its importance in cellular physiology. The strategic localization of its metabolic enzymes and the dynamic nature of inter-organelle contacts allow for precise spatial and temporal control over its signaling functions.
| Component | Location | Role in 1-Palmitoylglycerone 3-phosphate Metabolism |
| Organelles | ||
| Endoplasmic Reticulum (ER) | Cytoplasm | Site of synthesis by GPAT3 and GPAT4; participates in inter-organelle transport. nih.gov |
| Mitochondria | Cytoplasm | Site of synthesis by GPAT1 and GPAT2; involved in inter-organelle transport. nih.govnih.gov |
| Enzymes | ||
| Glycerol-3-phosphate acyltransferase (GPAT) | ER and Mitochondria | Catalyzes the rate-limiting step in the synthesis of 1-Palmitoylglycerone 3-phosphate. nih.govnih.gov |
| Lysophosphatidic acid phosphatase (LPAP) | Various cellular locations | Degrades 1-Palmitoylglycerone 3-phosphate to terminate signaling. wikipedia.orgnih.gov |
| Regulatory Factors | ||
| SREBP-1c | Nucleus/ER | Transcription factor that regulates the expression of GPAT1. nih.govnih.gov |
| PPARγ | Nucleus | Transcription factor that regulates the expression of GPAT3. nih.gov |
| Receptors | ||
| LPA Receptors (LPAR1-6) | Plasma membrane | Mediate the extracellular signaling effects of 1-Palmitoylglycerone 3-phosphate. nih.govwikipedia.org |
Pathobiological Implications of Dysregulated 1 Palmitoylglycerone 3 Phosphate Metabolism
Molecular Mechanisms in Inherited Metabolic Disorders Affecting Peroxisomal Biogenesis and Ether Lipid Synthesis
Inherited metabolic disorders affecting peroxisome biogenesis and ether lipid synthesis underscore the critical role of 1-Palmitoylglycerone 3-phosphate metabolism. Peroxisomes are essential organelles that house the initial steps of ether lipid synthesis. nih.gov The process begins with the acylation of dihydroxyacetone phosphate (B84403) (DHAP), a glycolysis intermediate, to form 1-Palmitoylglycerone 3-phosphate (also known as acyl-DHAP or palmitoyl-DHAP). nih.gov This reaction is catalyzed by glyceronephosphate O-acyltransferase (GNPAT).
Disorders of peroxisome biogenesis (PBDs) are a group of genetic diseases where peroxisome assembly is impaired. narod.runih.gov This leads to multiple biochemical abnormalities, including deficient ether lipid synthesis. One specific PBD is Rhizomelic Chondrodysplasia Punctata (RCDP), which has several types based on the genetic defect. nih.govnih.gov
RCDP Type 2 is caused by mutations in the GNPAT gene, leading to a deficiency of the GNPAT enzyme. nih.gov This directly blocks the formation of 1-Palmitoylglycerone 3-phosphate, the first committed step in ether lipid synthesis.
RCDP Type 3 results from mutations in the AGPS gene, which codes for alkylglycerone phosphate synthase. nih.govnih.gov This enzyme catalyzes the subsequent step, exchanging the acyl group of 1-Palmitoylglycerone 3-phosphate for a fatty alcohol to form the first ether-linked intermediate, 1-O-alkyl-dihydroxyacetone phosphate. nih.gov
In both RCDP types 2 and 3, the metabolic block leads to a severe deficiency of plasmalogens, a major class of ether lipids essential for cell membrane integrity and function. The inability to correctly metabolize 1-Palmitoylglycerone 3-phosphate within the peroxisome is therefore a central molecular mechanism in the pathology of these severe, often fatal, developmental disorders. nih.gov
Table 1: Inherited Disorders Associated with Dysregulated 1-Palmitoylglycerone 3-phosphate Metabolism
| Disorder | Defective Gene | Affected Enzyme/Protein | Metabolic Consequence | Reference |
| RCDP Type 2 | GNPAT | Glyceronephosphate O-acyltransferase | Blocked synthesis of 1-Palmitoylglycerone 3-phosphate | nih.gov |
| RCDP Type 3 | AGPS | Alkylglycerone phosphate synthase | Impaired conversion of 1-Palmitoylglycerone 3-phosphate to ether lipids | nih.govnih.gov |
| Zellweger Spectrum Disorders (ZSD) | PEX genes (e.g., PEX7) | Peroxins (Peroxisomal biogenesis factors) | General impairment of peroxisomal protein import, affecting GNPAT and AGPS function | nih.govnih.gov |
Contributions to Cellular Lipotoxicity
Lipotoxicity describes the damaging effects of lipid accumulation in non-adipose cells, a condition that contributes to many metabolic diseases. nih.govnih.gov The dysregulation of pathways involving 1-Palmitoylglycerone 3-phosphate is central to the development of lipotoxicity, particularly in response to an overload of saturated fatty acids like palmitic acid.
Excessive levels of saturated fatty acids, most notably palmitic acid, are toxic to cells. uconn.edu When cells are exposed to a surplus of palmitate, it is rapidly converted into palmitoyl-CoA, which can then be esterified with glycerol-3-phosphate or dihydroxyacetone phosphate to enter the glycerolipid synthesis pathway. nih.gov The formation of 1-Palmitoylglycerone 3-phosphate from DHAP is a key entry point.
Studies have shown that treating human cells with palmitate leads to a significant increase in saturated glycerolipids. nih.govuconn.edu This accumulation is a primary driver of lipotoxicity. Unbiased genetic screens have identified enzymes in this pathway, such as the ER-localized glycerol-3-phosphate acyltransferases (GPATs), as crucial gatekeepers of cellular lipotoxicity. nih.gov Inhibition of GPAT activity protects cells from the detrimental effects of palmitate overload, highlighting that the conversion of saturated fatty acids into glycerolipid precursors like 1-palmitoylglycerol 3-phosphate is a critical initiating event in the lipotoxic cascade. nih.govuconn.edu The cellular response to this lipid overload includes a broad transcriptional stress response. uconn.edu
Lipid droplets (LDs) are organelles that store neutral lipids, primarily triacylglycerols (TAG) and sterol esters, and play a crucial role in protecting cells from lipotoxicity. nih.govescholarship.org They act as a buffer by sequestering excess fatty acids in the form of TAG, thereby preventing them from exerting toxic effects through other metabolic pathways. frontiersin.orgresearchgate.net
The synthesis of TAG for storage in LDs begins with the acylation of a glycerol (B35011) backbone, a pathway for which 1-Palmitoylglycerone 3-phosphate is a key precursor. After its formation, it is typically reduced to 1-palmitoyl-sn-glycerol 3-phosphate (lysophosphatidic acid or LPA), which is then further acylated to form phosphatidic acid (PA). PA is dephosphorylated to diacylglycerol (DAG), the direct substrate for TAG synthesis by diacylglycerol O-acyltransferase (DGAT) enzymes. nih.gov
Under lipotoxic conditions, such as palmitate overload, the cell's capacity to channel fatty acids into LDs is critical for survival. Unsaturated fatty acids are potent inducers of LD formation, which can help sequester saturated fatty acids like palmitate into TAG, thus mitigating their toxicity. researchgate.net However, when the flux of saturated precursors like 1-Palmitoylglycerone 3-phosphate overwhelms the cell's storage capacity or when LD biogenesis is impaired, lipotoxicity ensues. nih.gov Dysregulation of this process, for instance through impaired TAG synthesis or defects in LD-associated proteins, can lead to an accumulation of lipotoxic intermediates and exacerbate cellular stress. frontiersin.org
The endoplasmic reticulum (ER) is the primary site for the synthesis of glycerolipids, including the conversion of 1-Palmitoylglycerone 3-phosphate into various downstream lipid species. nih.gov An overload of saturated fatty acids, which promotes the synthesis of saturated glycerolipids, places a significant burden on the ER, leading to a condition known as ER stress. nih.govuconn.edu
ER stress is characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, which activates a signaling network called the Unfolded Protein Response (UPR). nih.gov Palmitate treatment has been shown to disrupt the ER network's morphology and robustly activate the UPR. uconn.edunih.gov This response is a key feature of lipotoxicity. nih.gov The molecular link involves the alteration of ER membrane composition with an excess of saturated lipids, which can impair the function of ER-resident proteins, including those involved in protein folding. nih.gov
The interplay is bidirectional: ER stress itself can alter lipid metabolism. For example, key UPR transcription factors like XBP1s and ATF4 can regulate the expression of genes involved in lipid synthesis, such as DGAT2 and stearoyl-CoA desaturase-1 (SCD1). nih.gov Therefore, the dysregulated metabolism of 1-Palmitoylglycerone 3-phosphate under saturated fatty acid overload directly contributes to the induction of ER stress, which in turn modulates lipid pathways in a complex feedback loop that determines the cell's fate.
Table 2: Key Molecular Events in 1-Palmitoylglycerone 3-phosphate-Related Lipotoxicity
| Cellular Process | Molecular Consequence of Dysregulation | Key Mediators | Reference |
| Saturated Fatty Acid Metabolism | Accumulation of di-saturated glycerolipids | GPAT enzymes | nih.govuconn.edu |
| Lipid Droplet Homeostasis | Impaired sequestration of toxic fatty acids | TAG, DGAT, Perilipins | frontiersin.orgresearchgate.net |
| ER Stress Response | Activation of the Unfolded Protein Response (UPR) | PERK, IRE1α, ATF6 | uconn.edunih.gov |
Involvement in Other Metabolic Dysregulations
Beyond inherited disorders and generalized lipotoxicity, the dysregulation of metabolic pathways involving 1-Palmitoylglycerone 3-phosphate is implicated in specific systemic metabolic conditions, most notably insulin (B600854) resistance.
Insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome, is a condition where insulin-sensitive tissues like skeletal muscle, liver, and adipose tissue fail to respond adequately to insulin. nih.gov A large body of evidence links the accumulation of intracellular lipid metabolites to the development of insulin resistance. nih.govresearchgate.net
The process starts with an excess influx of fatty acids, such as palmitate, into the cell. The subsequent increase in the synthesis of glycerolipids, initiated from precursors like 1-Palmitoylglycerone 3-phosphate, leads to the buildup of signaling-active lipid intermediates. Key among these are diacylglycerol (DAG) and ceramides. nih.gov
Diacylglycerol (DAG): Elevated intracellular DAG levels can activate novel protein kinase C (PKC) isoforms. In muscle and liver, activated PKCs can phosphorylate the insulin receptor substrate 1 (IRS-1) at inhibitory serine sites. This phosphorylation impairs the ability of IRS-1 to engage with and activate phosphatidylinositol 3-kinase (PI3K), a critical downstream step in the insulin signaling cascade, ultimately blunting glucose uptake and metabolism.
Ceramides: Palmitoyl-CoA can also be shunted into the de novo synthesis of ceramides. nih.gov Ceramides are also known to be potent inhibitors of insulin signaling, potentially by activating protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt/PKB, another crucial kinase in the insulin pathway.
Therefore, the dysregulated flux of 1-Palmitoylglycerone 3-phosphate and its downstream metabolites creates a lipotoxic environment that directly interferes with the molecular machinery of insulin action, providing a crucial link between lipid overload and the pathogenesis of insulin resistance. nih.govnih.gov
Alterations in Cancer Cell Lipid Metabolism and Pathogenicity
The metabolism of 1-palmitoylglycerone 3-phosphate is intrinsically linked to the acyl dihydroxyacetone phosphate (DHAP) pathway, a critical route for glycerolipid biosynthesis. nih.govnih.gov This pathway is a distinct alternative to the more commonly known pathway that begins with the reduction of DHAP to glycerol-3-phosphate. In the acyl-DHAP pathway, DHAP is first acylated to form acyl-DHAP, such as 1-palmitoylglycerone 3-phosphate, which is then reduced. nih.gov
Research has highlighted that the acyl-DHAP pathway has a significantly more dominant role in glycerolipid synthesis in certain cancer cells, like Ehrlich ascites tumor cells, when compared to normal tissues such as mouse liver. nih.gov This metabolic reprogramming in cancer cells is often associated with a deficiency in glycerol-3-phosphate dehydrogenase and a corresponding increase in the content of glycerol ether lipids. nih.gov The enzyme alkyldihydroxyacetone phosphate synthase (ADPS) utilizes acyl-DHAP to produce alkyldihydroxyacetone phosphate, a precursor to oncogenic signaling lipids. Notably, elevated levels of ADPS have been observed in human cancer cells and primary tumors, suggesting a direct link between the acyl-DHAP pathway and cancer pathogenesis. echelon-inc.com
Furthermore, the broader enzymatic context surrounding the precursors of 1-palmitoylglycerone 3-phosphate is also altered in cancer. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme involved in glycolysis upstream of DHAP formation, is found at elevated levels in colon cancer and is associated with metastasis. nih.gov The glycerol-3-phosphate dehydrogenases, GPD1 and GPD2, which regulate the levels of glycerol-3-phosphate, often exhibit opposing roles in cancer. GPD1 is generally considered a tumor suppressor, while GPD2, which is upregulated in many cancers, acts as a tumor promoter. nih.govresearchgate.net In prostate cancer cells, GPD2 has been identified as a significant source of reactive oxygen species (ROS), which can promote cancer cell survival and proliferation. mdpi.comresearchgate.net
The following table summarizes the findings on the expression of Glycerol-3-Phosphate Acyltransferase (GPAM), an enzyme downstream of the 1-palmitoylglycerone 3-phosphate pathway, and its association with survival in ovarian carcinoma.
| Cancer Type | Gene/Protein | Expression Level in Cancer | Association with Clinical Outcome | Reference |
| Ovarian Carcinoma | GPAM | High | Reduced Overall Survival | nih.gov |
Metabolomic Signatures in Systemic Diseases
While the role of dysregulated 1-palmitoylglycerone 3-phosphate metabolism is becoming more apparent in cancer, its signature in other systemic diseases is less defined. Metabolomic studies, which analyze the global profile of metabolites in biological samples, have the potential to identify biomarkers for various conditions. However, specific data pinpointing 1-palmitoylglycerone 3-phosphate as a key metabolite in systemic diseases beyond cancer is currently limited in the scientific literature.
The broader pathway, the acyl-DHAP pathway, is crucial for the synthesis of ether lipids. These lipids are involved in membrane function and cell signaling, and their dysregulation has been implicated in various physiological and pathological processes. echelon-inc.com Given the integral role of 1-palmitoylglycerone 3-phosphate as a precursor in this pathway, it is plausible that its altered metabolism could contribute to the pathobiology of a range of systemic diseases. Future metabolomic research is necessary to elucidate the specific role and potential as a biomarker of 1-palmitoylglycerone 3-phosphate in a wider spectrum of human diseases.
Advanced Research Methodologies and Approaches for Studying 1 Palmitoylglycerone 3 Phosphate
Quantitative Lipidomics Techniques
Quantitative lipidomics provides the tools to measure the abundance of 1-palmitoylglycerol 3-phosphate and related lipid species within complex biological samples. This approach is crucial for understanding how the levels of this lysophosphatidic acid change in response to various physiological or pathological conditions.
High-Resolution Mass Spectrometry-Based Platforms (LC-MS, GC-MS)
High-resolution mass spectrometry, coupled with chromatographic separation, stands as a cornerstone for the analysis of 1-palmitoylglycerol 3-phosphate.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used technique for the quantitative analysis of lysophosphatidic acids, including 1-palmitoylglycerol 3-phosphate. nih.govacs.orgsigmaaldrich.com The method involves separating lipids from a biological extract using liquid chromatography, followed by their ionization and detection by a mass spectrometer. The high sensitivity and specificity of LC-MS/MS (tandem mass spectrometry) allow for the accurate quantification of different LPA species, even at low concentrations. nih.gov For instance, a study successfully developed and validated an LC-MS/MS method to quantify LPA 16:0, along with other LPA species, in human saliva and gingival crevicular fluid, achieving a limit of quantification of 1 ng/mL in saliva. nih.gov The separation is often achieved using reversed-phase columns, and the detection is performed using a linear ion trap-triple quadrupole mass spectrometer. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of lysophosphatidic acids. nih.gov This technique typically requires a derivatization step, such as silylation, to make the non-volatile LPA molecules suitable for gas chromatography. nih.gov Trimethylsilyl derivatives of LPAs have been shown to be stable enough for GC-MS analysis, yielding informative ions for structural determination upon electron impact and chemical ionization. nih.gov This method has been successfully used to identify various LPA species in rat plasma. nih.gov A simplified procedure for the accurate quantitative analysis of glycerol-3-phosphate, a precursor to LPA, using GC-MS has also been described, which involves derivatization with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov
| Technique | Principle | Sample Preparation | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. nih.gov | Liquid-liquid or solid-phase extraction. nih.gov | High sensitivity and specificity, suitable for complex mixtures. nih.govacs.org | Matrix effects can influence quantification. acs.org |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. nih.gov | Derivatization (e.g., silylation) is required. nih.gov | Provides detailed structural information. nih.gov | Derivatization step can be complex and introduce variability. |
Stable Isotope Tracing and Metabolic Flux Analysis
Stable isotope tracing is a powerful technique to investigate the metabolic pathways involving 1-palmitoylglycerol 3-phosphate. nih.gov By introducing molecules labeled with stable isotopes (like ¹³C or ²H) into a biological system, researchers can track the incorporation of these isotopes into downstream metabolites, providing insights into metabolic fluxes and pathway activities. nih.govnih.gov
For example, by using ¹³C-labeled glucose, one can trace the carbon atoms as they are incorporated into the glycerol (B35011) backbone and fatty acid chains of lipids, including 1-palmitoylglycerol 3-phosphate. nih.gov This allows for the determination of the relative contributions of different metabolic pathways to its synthesis.
Metabolic Flux Analysis (MFA) is a computational method that uses the data from stable isotope tracing experiments, along with a stoichiometric model of metabolic reactions, to calculate the rates (fluxes) of metabolic pathways. youtube.comyoutube.com This provides a quantitative understanding of cellular metabolism and how it is altered in different conditions. For instance, MFA can be used to determine how the synthesis and degradation rates of 1-palmitoylglycerol 3-phosphate change in response to a specific stimulus or in a disease state.
Genetic Manipulation and Model Systems
The use of genetically tractable model systems is invaluable for dissecting the synthesis, degradation, and signaling functions of 1-palmitoylglycerol 3-phosphate.
In Vitro Cellular Models (e.g., Saccharomyces cerevisiae, Mammalian Cell Lines)
Saccharomyces cerevisiae (Yeast): As a simple eukaryotic organism, yeast serves as an excellent model for studying fundamental aspects of lipid metabolism. nih.govfrontiersin.orgnih.gov Many of the lipid metabolic pathways are conserved between yeast and humans. frontiersin.org The ease of genetic manipulation in yeast allows for the creation of mutant strains lacking specific enzymes involved in the synthesis or degradation of 1-palmitoylglycerol 3-phosphate, enabling researchers to study the function of these enzymes and the consequences of altered LPA levels. nih.govoup.com
Mammalian Cell Lines: A variety of mammalian cell lines are used to study the roles of 1-palmitoylglycerol 3-phosphate in more complex physiological contexts. For example, human pluripotent stem cells have been used to investigate how LPA shifts the metabolic and transcriptional landscape. nih.gov Studies in Rat-1 fibroblasts have explored the metabolic conversion of LPA. nih.gov Furthermore, cell lines like INS832/13 β-cells and hepatocytes are utilized to understand the role of enzymes involved in glycerol-3-phosphate metabolism, a direct precursor to LPA. nih.gov
In Vivo Animal Models for Studying Metabolic Perturbations
Animal models are essential for understanding the systemic effects of altered 1-palmitoylglycerol 3-phosphate metabolism.
Rodent Models: Rats and mice are commonly used to study the in vivo roles of lysophosphatidic acids. For example, studies in rats have investigated the effects of LPA administration on fertilization processes. nih.gov Mouse models, including those with genetic modifications (knockout or transgenic mice), are crucial for dissecting the function of specific enzymes and receptors involved in LPA signaling and metabolism. nih.gov For instance, mice lacking specific LPA receptors have been used to study the protective effects of LPA against radiation-induced intestinal injury. nih.gov Animal models of diseases like calcific aortic valve disease have also been instrumental in revealing the involvement of LPA in pathological processes. frontiersin.org
| Model System | Key Advantages | Research Applications for 1-Palmitoylglycerol 3-phosphate |
| Saccharomyces cerevisiae | Genetically tractable, conserved lipid metabolism pathways. nih.govfrontiersin.org | Elucidating fundamental synthesis and degradation pathways. nih.govoup.com |
| Mammalian Cell Lines | Physiologically relevant, allow for controlled experiments. nih.govnih.gov | Investigating signaling roles and metabolic effects in specific cell types. nih.govnih.gov |
| Rodent Models | Systemic physiological context, disease modeling. nih.govnih.govfrontiersin.org | Studying in vivo functions, metabolic perturbations, and disease pathogenesis. nih.govfrontiersin.org |
Enzymatic Activity Assays and Protein Characterization
Understanding the enzymes that produce and break down 1-palmitoylglycerol 3-phosphate is fundamental to understanding its regulation.
Enzymatic Activity Assays: These assays are designed to measure the activity of specific enzymes involved in LPA metabolism. For example, the activity of glycerol-3-phosphate acyltransferases (GPATs), which catalyze the first step in the synthesis of LPA, can be measured by monitoring the formation of radiolabeled or fluorescently tagged LPA from its substrates, glycerol-3-phosphate and a fatty acyl-CoA. nih.govnih.gov Similarly, the activity of lipid phosphate (B84403) phosphatases (LPPs), which dephosphorylate LPA, can be assayed by measuring the release of phosphate or the formation of monoacylglycerol. nih.gov
Protein Characterization: The enzymes involved in LPA metabolism are often membrane-bound proteins, which can be challenging to purify and characterize. nih.gov Techniques for solubilizing and purifying these proteins in their active form are crucial. nih.gov Once purified, various biophysical and biochemical methods can be used to characterize their structure, substrate specificity, and kinetic properties. For example, a study successfully purified a recombinant 1-acyl-sn-glycerol-3-phosphate acyltransferase and characterized its preference for polyunsaturated fatty acyl donors. nih.gov
Recombinant Enzyme Expression, Purification, and Structural Analysis
The enzymes responsible for the synthesis of 1-palmitoylglycerol 3-phosphate, primarily glycerol-3-phosphate acyltransferases (G3PAT), and those that act on its precursor, such as glycerol-3-phosphate dehydrogenase (GlpD), are often membrane-associated, making them challenging to study. nih.govreactome.org Recombinant DNA technology provides a powerful tool to overcome these challenges by allowing for the overexpression of these enzymes in host systems like Escherichia coli, facilitating their purification and subsequent structural and functional characterization. plos.orgnih.gov
Recombinant Expression and Purification: Researchers successfully express and purify enzymes from the 1-palmitoylglycerol 3-phosphate pathway using various strategies. For instance, the gene encoding an enzyme of interest can be cloned into an expression vector, such as pET15b, and introduced into a suitable E. coli strain like BL21(DE3). plos.orgnih.gov Overexpression is typically induced, and the resulting protein, often engineered with a purification tag (e.g., a His-tag), can be isolated.
Purification protocols are optimized to maintain the enzyme's activity, which is particularly crucial for membrane proteins that require detergents for solubilization. nih.gov A common purification method is nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography for His-tagged proteins, which can yield preparations with over 90% homogeneity. plos.orgnih.gov Further purification steps, such as ion-exchange or size-exclusion chromatography, can be employed to achieve higher purity. nih.gov
Structural Analysis: High-resolution three-dimensional structures of these enzymes are critical for understanding their catalytic mechanisms and substrate specificity. X-ray crystallography is a primary technique used for this purpose. For example, the crystal structure of recombinant G3PAT from squash chloroplasts was determined to a resolution of 1.9 Å. nih.gov This structural analysis revealed a two-domain architecture, with a large hydrophobic cleft predicted to be the binding site for the fatty acyl substrate and a cluster of positively charged residues for binding the phosphate group of glycerol-3-phosphate. nih.gov Similarly, seven structures of the E. coli GlpD have been determined, both in its native form and complexed with substrates and inhibitors, providing detailed snapshots of the enzyme's conformational states and active site. mdpi.com These structures illuminate the residues involved in substrate binding and catalysis. mdpi.com
| Enzyme | Host System | Purification Method | Structural Analysis Method | Key Findings | Reference(s) |
| Glycerol-3-phosphate acyltransferase (G3PAT) | E. coli | Ni-NTA Affinity Chromatography | X-ray Crystallography (1.9 Å) | Two-domain structure with a hydrophobic cleft for the acyl chain and a positively charged pocket for the phosphate group. | nih.gov |
| 1-Acyl-sn-glycerol-3-phosphate acyltransferase (PlsC) | E. coli | Solubilization with detergent (6-cyclohexyl-1-hexyl-β-d-maltoside), followed by chromatography. | - | A method was developed for purifying the active form of this integral membrane protein, showing preference for polyunsaturated fatty acyl donors. | nih.gov |
| Glycerol-3-phosphate dehydrogenase (GlpD) | E. coli | Not specified | X-ray Crystallography (up to 1.75 Å) | Delineated residues for substrate binding and catalysis; identified a hydrophobic plateau for ubiquinone docking. | reactome.orgmdpi.com |
| Pyridoxal 5ʹ-phosphate synthase (PLPS) | E. coli BL21(DE3) | Ni-affinity chromatography, anion-exchange chromatography | SDS-PAGE, Gel Filtration | The complex uses glyceraldehyde 3-phosphate and ribose 5-phosphate as substrates. | nih.gov |
Characterization of Enzyme Inhibitors and Activators
Modulating the activity of enzymes in the 1-palmitoylglycerol 3-phosphate pathway with small molecules is a key area of research for understanding their physiological roles.
Enzyme Inhibitors: Inhibitors are crucial tools for probing enzyme function. For example, a novel class of cell-permeable inhibitors for mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) was discovered through small-molecule screening. nih.govnih.gov Structure-activity relationship studies identified a core benzimidazole-phenyl-succinamide structure as essential for inhibition. nih.govnih.gov Modifications to this core structure allowed for the tuning of potency and selectivity. Two such compounds, iGP-1 and iGP-5, were found to be mixed inhibitors with IC₅₀ values in the micromolar range, providing valuable tools to investigate glycerol-3-phosphate metabolism. nih.govnih.gov Phosphonate derivatives are also studied as stable isosteric mimics of natural phosphate substrates, acting as potent competitive inhibitors for enzymes in lipid metabolism. acs.org
| Inhibitor Class | Target Enzyme | Core Structure | Example Compound(s) | Inhibition Type | Potency (IC₅₀ / Kᵢ) | Reference(s) |
| iGP | Mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) | Benzimidazole-phenyl-succinamide | iGP-1, iGP-5 | Mixed | ~1–15 µM | nih.govnih.gov |
| Phosphonates | Various, including lipases and phosphatases | Phosphonic acid | General class | Competitive | Varies | acs.org |
Enzyme Activators: While drug discovery has traditionally focused on inhibitors, enzyme activation is an emerging field. creative-proteomics.com Activators can enhance an enzyme's catalytic activity and are used to study metabolic regulation. researchgate.net For instance, the activation of enzymes like carnitine palmitoyltransferase 1 (CPT1) has been identified as a mechanism to promote fatty acid oxidation. creative-proteomics.com Although specific activators for G3PAT are not as well-documented in the provided context, the general principle involves small molecules binding to the enzyme to induce a more active conformation. This approach allows for the fine-tuning of secondary metabolic pathways that may only be required under specific cellular conditions. researchgate.net
Systems Biology Approaches
Systems biology integrates large-scale datasets to understand the complex interactions within a biological system, moving beyond the study of individual components. This is particularly valuable for placing 1-palmitoylglycerol 3-phosphate within the broader context of cellular metabolism.
Integration of Transcriptomic, Proteomic, and Metabolomic Data
The "omics" revolution allows for a holistic view of metabolic states. By combining transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite concentrations), researchers can construct a comprehensive picture of how pathways involving 1-palmitoylglycerol 3-phosphate are regulated.
For example, a study on Pseudomonas aeruginosa used transcriptomic analysis to investigate the cellular response to the accumulation of glycerol-3-phosphate (G3P), the direct precursor to 1-palmitoylglycerol 3-phosphate. nih.gov The accumulation of G3P, caused by a mutation in the G3P dehydrogenase (GlpD) gene, led to widespread changes in gene expression. nih.gov Specifically, genes related to the Entner-Doudoroff pathway were downregulated, which was correlated with reduced ATP generation. nih.gov Similarly, targeted metabolomics and metabolite tracing in different hare species revealed species-specific variations in G3P metabolism, linking it to mitochondrial bioenergetics and thermogenesis. nih.gov
In yeast, a systems approach was used to revise the metabolic model of glycerophospholipid metabolism. nih.gov This involved defining the set of genes involved, querying the model for reactions using both gene and metabolite information, and comparing the model's predictions to established scientific literature. nih.gov This integrative approach helps to identify gaps in knowledge and refine our understanding of lipid synthesis.
Computational Modeling of Metabolic Pathways
Computational models are essential for predicting metabolic fluxes and understanding the dynamic behavior of complex networks like lipid synthesis. nih.gov
Flux Balance Analysis (FBA): FBA is a computational method used to predict the distribution of metabolic fluxes throughout a network at a steady state. In the context of lipid metabolism, 13C-based metabolic flux analysis has been used in the yeast Yarrowia lipolytica to study lipid accumulation. plos.org This technique involves feeding the cells a 13C-labeled carbon source (like glucose) and measuring the incorporation of the label into various metabolites. The analysis revealed that under nitrogen-limiting conditions, the metabolic flux through ATP:citrate lyase, which produces acetyl-CoA for fatty acid synthesis, was significantly increased, highlighting it as a key control point. plos.org
Kinetic and Stochastic Models: Due to the complexity of lipid metabolism, with its many similar molecular species and promiscuous enzymes, traditional modeling can be challenging. nih.gov Newer approaches, such as object-oriented stochastic modeling, treat individual lipid species as objects that are modified by reaction rules. nih.gov This method allows for the simulation of the dynamics of all lipid species over time, providing insights into their time- and location-dependent distributions within different cellular membranes. nih.gov Such models can be used to analyze the effects of mutations in enzymes or changes in the availability of precursors like 1-palmitoylglycerol 3-phosphate. nih.gov
Future Directions and Emerging Research Avenues
Elucidation of Uncharacterized Enzymes and Regulatory Proteins
The metabolic fate of 1-palmitoylglycerone 3-phosphate is governed by a series of enzymes and regulatory proteins. While the core enzymes of the glycerol-3-phosphate pathway are known, a complete understanding of their regulation and the full cast of interacting proteins remains an active area of investigation.
The initial, rate-limiting step of glycerolipid synthesis is catalyzed by glycerol-3-phosphate acyltransferase (GPAT), which converts glycerol-3-phosphate to lysophosphatidic acid. nih.gov In mammals, four GPAT isoforms have been identified (GPAT1-4), with distinct subcellular localizations in the mitochondrial outer membrane (GPAT1 and GPAT2) and the endoplasmic reticulum (GPAT3 and GPAT4). nih.gov Future research is needed to fully delineate the specific roles and regulatory nuances of each isoform.
Furthermore, the expression of key enzymes is under transcriptional control. For instance, the gene for mitochondrial GPAT is regulated by the transcription factors Sterol Regulatory Element-Binding Protein-1 (SREBP-1) and NF-Y. nih.gov The discovery of how other uncharacterized transcription factors and regulatory proteins influence the expression and activity of enzymes in this pathway is a significant research frontier. The degradation of LPA is mediated by a family of lipid phosphate (B84403) phosphatases (LPPs), and a deeper understanding of their specific roles and regulation is also required. nih.gov
Table 1: Key Enzymes and Regulatory Proteins in the 1-Palmitoylglycerone 3-phosphate Pathway and Areas for Future Research
| Protein/Enzyme Family | Known Function | Emerging Research Focus |
| Glycerol-3-Phosphate Acyltransferases (GPATs) | Catalyze the initial step in glycerolipid synthesis. nih.gov | Delineating the distinct physiological roles and regulation of the four mammalian isoforms (GPAT1-4). nih.gov |
| Acylglycerone-phosphate Reductase | Catalyzes the conversion of 1-palmitoylglycerone 3-phosphate to 1-palmitoyl-sn-glycerol 3-phosphate. ebi.ac.uk | Investigating isoform diversity, tissue-specific expression, and regulatory mechanisms. |
| Autotaxin (ATX) | An enzyme that produces lysophosphatidic acid (LPA) from lysophosphatidylcholine (B164491) (LPC) in the extracellular space. nih.gov | Understanding its role in generating specific LPA species and its contribution to localized signaling in disease. nih.gov |
| Lipid Phosphate Phosphatases (LPPs) | Degrade LPA into monoacylglycerol, thus terminating its signaling. nih.gov | Characterizing the spatiotemporal regulation and substrate specificity of different LPP isoforms. |
| SREBPs/ADD1 and NF-Y | Transcription factors that regulate the expression of the mitochondrial GPAT gene. nih.gov | Identifying other transcription factors and co-regulators that control the coordinated expression of pathway enzymes. |
Spatiotemporal Regulation of 1-Palmitoylglycerone 3-phosphate Metabolism within Cellular Microdomains
The metabolic channeling of 1-palmitoylglycerone 3-phosphate and its derivatives is highly dependent on the subcellular location of the metabolic enzymes. nih.gov The localization of GPAT isoforms in either the mitochondria or the endoplasmic reticulum is a prime example of this spatial regulation, directing substrates towards different metabolic fates. nih.gov How these pathways are coordinated within specific cellular microdomains is a critical question that is beginning to be addressed with advanced technologies.
It has been historically challenging to map the precise distribution of LPA and its related metabolites within cells. nih.gov However, emerging technologies are providing new insights. For example, recent studies on the related lipid, phosphatidic acid (PA), have utilized optogenetic tools to control its synthesis at specific organelles with high spatiotemporal precision. nih.gov By using a light-activated phospholipase D (PLD), researchers could generate PA pools at the mitochondria, lysosomes, ER, or Golgi, revealing that the subsequent metabolism and signaling effects of PA are highly dependent on its location of origin. nih.gov This type of sophisticated membrane editing illustrates a powerful approach that could be adapted to study the metabolism of 1-palmitoylglycerone 3-phosphate, providing unprecedented insight into how its synthesis and signaling are regulated in distinct cellular compartments. nih.gov
Future research will likely focus on applying such advanced techniques to map the metabolic flux through the glycerol-3-phosphate pathway in real-time and within specific organellar contact sites, which are known hubs for lipid metabolism regulation. mdpi.com
Development of Targeted Interventions for Metabolic Diseases Affecting Its Pathways
Dysregulation of glycerolipid synthesis, the pathway in which 1-palmitoylglycerone 3-phosphate is a key precursor, is strongly implicated in the development of prevalent metabolic diseases, including obesity, hepatic steatosis (fatty liver disease), insulin (B600854) resistance, and type 2 diabetes. nih.govnih.gov Furthermore, the signaling activities of the downstream product, lysophosphatidic acid (LPA), are linked to a host of pathological conditions such as cardiovascular disease, fibrosis, and cancer. nih.govscripps.edunih.gov This makes the pathway an attractive target for therapeutic intervention.
Several strategies are being explored to modulate this metabolic and signaling network for therapeutic benefit. nih.govnih.gov These approaches aim to either reduce the production of pro-inflammatory lipid species or block their downstream signaling effects.
Key therapeutic strategies include:
Enzyme Inhibition: Small molecule inhibitors that target key enzymes in the pathway are under development. For example, inhibitors of GPAT are being investigated to reduce the overproduction of lipids that contribute to hepatic steatosis and insulin resistance. nih.gov Similarly, inhibitors of autotaxin (ATX), which generates LPA extracellularly, are being explored to treat conditions like fibrosis and cancer. nih.gov
Receptor Antagonism: Since many of the pathological effects of the pathway are mediated by LPA binding to its G protein-coupled receptors (LPARs), developing antagonists that block this interaction is a major focus. nih.govnih.gov Targeting specific LPA receptor subtypes could offer a more precise way to treat diseases like neuropathic pain or certain cancers. scripps.edu
RNA Therapeutics: The use of RNA-based drugs, such as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs), represents a novel approach. mdpi.comnih.gov These therapies can be designed to specifically reduce the expression of key enzymes or proteins in the pathway, such as apolipoprotein(a), offering a highly targeted way to lower disease-associated lipids. nih.govyoutube.com
Table 2: Potential Therapeutic Targets in the 1-Palmitoylglycerone 3-phosphate/LPA Pathway
| Therapeutic Target | Therapeutic Strategy | Associated Disease(s) |
| Glycerol-3-Phosphate Acyltransferase (GPAT) | Enzyme Inhibition | Obesity, Hepatic Steatosis, Insulin Resistance nih.gov |
| Autotaxin (ATX) | Enzyme Inhibition | Neuropathic Pain, Cancer, Fibrosis nih.gov |
| LPA Receptors (e.g., LPAR1) | Receptor Antagonism | Neuropathic Pain, Fibrosis, Calcific Aortic Valve Disease scripps.edufrontiersin.org |
| Apolipoprotein(a) Gene (LPA) | RNA Therapeutics (ASOs, siRNAs) | Atherosclerotic Cardiovascular Disease mdpi.comnih.govyoutube.com |
While many of these interventions are still in preclinical or clinical stages, they hold significant promise for addressing the root causes of complex metabolic diseases. nih.govmdpi.comnih.gov
Comprehensive Understanding of Its Role in Lipid Signaling Networks
Once considered merely a metabolic intermediate, 1-palmitoylglycerone 3-phosphate is part of a pathway that produces one of the most versatile lipid signaling molecules: lysophosphatidic acid (LPA). scripps.edu LPA exerts a vast array of biological effects by activating a family of at least five distinct G protein-coupled receptors (LPARs), initiating diverse intracellular signaling cascades. nih.govscripps.edu This signaling influences fundamental cellular processes such as proliferation, migration, survival, and differentiation. nih.gov
The complexity of LPA signaling arises from the widespread but differential expression of its receptors across various tissues and the ability of different LPA species (with varying fatty acid chains) to elicit unique cellular responses. nih.govnih.gov This signaling network is integral to both normal physiology, such as central nervous system development, and a wide range of pathologies, including neurodegenerative diseases, cancer progression, and inflammatory responses. nih.govelsevierpure.com
A major goal for future research is to achieve a comprehensive understanding of how LPA signaling is integrated within the broader network of cellular signaling. This includes elucidating the crosstalk between LPA receptors and other signaling pathways, such as those activated by growth factors or other lipid mediators. For example, studies have begun to uncover links between organelle-specific phosphatidic acid pools and the activation of key metabolic sensors like AMP-activated protein kinase (AMPK). nih.gov Similarly, LPA signaling, particularly through its LPA3 receptor, has been shown to be crucial for mitochondrial biogenesis and the cellular response to oxidative stress. mdpi.com A deeper, systems-level understanding of these interactions will be essential to fully appreciate the multifaceted role of the 1-palmitoylglycerone 3-phosphate pathway in health and disease.
Q & A
Basic Research Questions
Q. How can 1-palmitoylglycerone 3-phosphate be quantified in biological samples with high specificity?
- Methodology : Utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for precise quantification. Optimize mobile phase gradients (e.g., methanol/water with 0.1% formic acid) to separate lipid derivatives. Validate the method using synthetic standards and spike-recovery experiments in matrices like plasma or tissue homogenates. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. What protocols are recommended for stabilizing 1-palmitoylglycerone 3-phosphate during sample preparation?
- Methodology : To prevent degradation, store samples at -80°C immediately after collection. Use antioxidants (e.g., butylated hydroxytoluene) in extraction buffers and avoid repeated freeze-thaw cycles. For cell-based studies, lyse cells in ice-cold buffers containing phosphatase inhibitors to preserve phosphorylated intermediates .
Q. How does 1-palmitoylglycerone 3-phosphate interact with glycerolipid metabolic pathways?
- Methodology : Employ isotopic tracing (e.g., ¹³C-labeled glucose or palmitate) to track its incorporation into triglycerides or phospholipids. Combine this with enzymatic assays (e.g., glycerol-3-phosphate acyltransferase activity measurements) to map precursor-product relationships. Analyze lipid extracts via thin-layer chromatography (TLC) or LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzymatic activity data for glycerol-3-phosphate dehydrogenases (GPDs) acting on 1-palmitoylglycerone 3-phosphate?
- Methodology : Standardize assay conditions (pH, temperature, cofactors like NAD⁺/NADH) to minimize variability. Use purified recombinant enzymes to isolate confounding factors from crude extracts. Compare kinetic parameters (Km, Vmax) across studies and validate using orthogonal methods (e.g., fluorometric vs. spectrophotometric assays) .
Q. What strategies are effective for studying the role of 1-palmitoylglycerone 3-phosphate in macrophage-driven metabolic reprogramming?
- Methodology : Use genetic knockouts (e.g., CRISPR-Cas9 targeting GPD2) in macrophage cell lines to assess its impact on glycolysis and oxidative phosphorylation. Pair this with metabolomic profiling (e.g., GC-MS for glycolytic intermediates) and Seahorse extracellular flux analysis. Correlate findings with in vivo models of atherosclerosis, where glycerol-3-phosphate levels are elevated in lesions .
Q. How can isotopic labeling be optimized to trace 1-palmitoylglycerone 3-phosphate flux in dynamic metabolic networks?
- Methodology : Implement pulse-chase experiments with ¹³C-palmitate to monitor its conversion into glycerol-3-phosphate derivatives. Use computational flux analysis tools (e.g., INCA or Escher-Trace) to model pathway dynamics. Validate with time-resolved LC-MS datasets and compartment-specific fractionation (e.g., mitochondrial vs. cytosolic pools) .
Data Analysis and Experimental Design
Q. How should researchers address variability in lipid extraction efficiency when analyzing 1-palmitoylglycerone 3-phosphate?
- Methodology : Normalize data to total protein content or DNA concentration. Include quality controls (e.g., spiked internal standards) in every batch. Compare extraction methods (e.g., Folch vs. Bligh-Dyer) to identify optimal recovery rates for polar lipids. Use multivariate statistics to account for batch effects .
Q. What bioinformatics tools are suitable for integrating 1-palmitoylglycerone 3-phosphate metabolomic data with transcriptomic profiles?
- Methodology : Leverage pathway enrichment tools (e.g., MetaboAnalyst, KEGG Mapper) to link metabolite levels with gene expression datasets. Perform correlation analyses (e.g., WGCNA) to identify co-regulated modules. Validate hypotheses using targeted siRNA knockdowns of key enzymes (e.g., GPD1/2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
